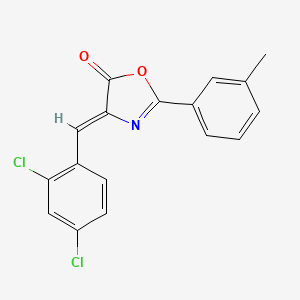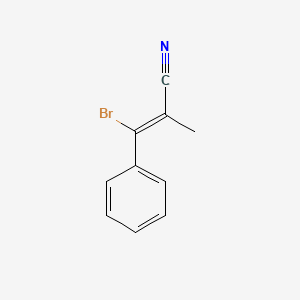
1,3-Dihydro-1-(4-methylphenyl)-4-phenyl-2H-imidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a thione group attached to the imidazole ring, along with phenyl and methylphenyl substituents
Méthodes De Préparation
The synthesis of 1-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 4-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with carbon disulfide in the presence of a base to yield the desired imidazole-thione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding imidazoline derivative. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The phenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the sulfoxide derivative, while reduction with lithium aluminum hydride produces the imidazoline derivative.
Applications De Recherche Scientifique
1-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt key biological pathways, resulting in antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
1-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE can be compared with other imidazole derivatives, such as:
1-(4-METHYLPHENYL)-1H-IMIDAZOLE: This compound lacks the thione group, which significantly alters its chemical reactivity and biological activity.
1-(4-METHYLPHENYL)-2-THIOIMIDAZOLE: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
Propriétés
Numéro CAS |
79220-95-4 |
|---|---|
Formule moléculaire |
C16H14N2S |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-5-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C16H14N2S/c1-12-7-9-14(10-8-12)18-11-15(17-16(18)19)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,19) |
Clé InChI |
AQBVHLZPFZXPSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701706.png)
![4-[3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B11701711.png)

![4-bromo-N'-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11701722.png)
![(2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11701741.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11701747.png)

![Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate](/img/structure/B11701753.png)
![N-(4-chloro-2-methylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11701757.png)


![{[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea](/img/structure/B11701776.png)

![1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B11701788.png)
